(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide
Brand Name: Vulcanchem
CAS No.: 1164476-09-8
VCID: VC6500851
InChI: InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+
SMILES: COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3
Molecular Formula: C18H16BrNO4
Molecular Weight: 390.233

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide

CAS No.: 1164476-09-8

Cat. No.: VC6500851

Molecular Formula: C18H16BrNO4

Molecular Weight: 390.233

* For research use only. Not for human or veterinary use.

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide - 1164476-09-8

Specification

CAS No. 1164476-09-8
Molecular Formula C18H16BrNO4
Molecular Weight 390.233
IUPAC Name (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
Standard InChI InChI=1S/C18H16BrNO4/c1-22-15-5-3-2-4-13(15)10-20-18(21)7-6-12-8-16-17(9-14(12)19)24-11-23-16/h2-9H,10-11H2,1H3,(H,20,21)/b7-6+
Standard InChI Key PZJKGXRRMVXNPE-VOTSOKGWSA-N
SMILES COC1=CC=CC=C1CNC(=O)C=CC2=CC3=C(C=C2Br)OCO3

Introduction

Structural Features:

  • Core Framework: The molecule contains a 1,3-benzodioxole ring substituted with a bromine atom at the 6th position.

  • Propenamide Moiety: The (E)-configuration indicates a trans arrangement around the double bond in the propenamide group.

  • Substituents:

    • A methoxybenzyl group attached to the nitrogen atom of the amide.

    • A bromo-substituted benzodioxole group linked to the propenamide backbone.

Synthesis

The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide typically involves:

  • Preparation of the Benzodioxole Intermediate:

    • Bromination of a benzodioxole precursor using brominating agents like NBS (N-bromosuccinimide).

  • Formation of the Propenamide Backbone:

    • Coupling of the brominated benzodioxole with an appropriate propenoic acid derivative under E-selective conditions.

  • Amide Bond Formation:

    • Reaction of the intermediate with 2-methoxybenzylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Reaction Scheme:

The general reaction pathway can be summarized as follows:

6-Bromo-benzodioxole+Propenoic Acid DerivativeIntermediateAmidationTarget Compound.\text{6-Bromo-benzodioxole} + \text{Propenoic Acid Derivative} \rightarrow \text{Intermediate} \xrightarrow{\text{Amidation}} \text{Target Compound}.

Analytical Characterization

The structure and purity of the compound can be confirmed using advanced spectroscopic techniques:

TechniqueKey Observations
NMR SpectroscopyChemical shifts for aromatic protons, methoxy group, and amide NH signals.
Mass Spectrometry (MS)Molecular ion peak at m/z=376m/z = 376, confirming molecular weight.
Infrared (IR) SpectroscopyPeaks for C=O stretching (~1650 cm1^{-1}) and aromatic C-H vibrations.
X-ray CrystallographyProvides detailed spatial arrangement, confirming (E)-configuration.

Medicinal Chemistry

The compound's structural motifs suggest potential bioactivity:

  • Bromo Substituent: Known to enhance binding affinity in drug-receptor interactions.

  • Benzodioxole Ring: Commonly found in bioactive molecules with antimicrobial or anticancer properties.

  • Propenamide Group: May act as a Michael acceptor, enabling covalent interactions with biological targets.

Material Science

The conjugated system and electron-donating methoxy group could make it useful in:

  • Organic semiconductors.

  • Photochemical applications.

Comparative Analysis

To better understand this compound's significance, it can be compared with structurally related molecules:

Compound NameKey FeaturesReported Applications
Methyl 6-bromo-7-methoxybenzodioxoleSimilar benzodioxole coreAntimicrobial activity .
(E)-3-(2H-1,3-Benzodioxol-5-yl)propenamideLacks bromine substitutionIntermediate in drug synthesis .
N-(4-Bromophenyl)thiazol derivativesBromine on phenyl ringAntiproliferative agents .

Research Outlook

Further studies are required to explore:

  • Biological Activity Screening:

    • Testing for antimicrobial, anticancer, or anti-inflammatory properties.

  • Toxicological Studies:

    • Evaluating safety profiles for pharmaceutical use.

  • Material Applications:

    • Investigating electronic properties for optoelectronic devices.

This comprehensive analysis highlights the chemical significance of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)-2-propenamide and its potential applications across various scientific fields.

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